molecular formula C10H9N B155361 1-Methylisoquinoline CAS No. 1721-93-3

1-Methylisoquinoline

Cat. No. B155361
Key on ui cas rn: 1721-93-3
M. Wt: 143.18 g/mol
InChI Key: PBYMYAJONQZORL-UHFFFAOYSA-N
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Patent
US08063078B2

Procedure details

To cooled chlorosulfonic acid (16 ml, −10° C.) was cautiously added D7 (5 g, 0.024 mol) over a period of 2 h. Reaction was allowed to warm to ambient temperature and stirring continued for 3d. The reaction was then poured into ice-water slurry (500 ml), basified using solid potassium carbonate followed by extraction using DCM. Organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure to leave an oil. Chromatography on silica gel eluting with ethyl acetate afforded the title compound as yellow oil.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
D7
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.CO[CH:8](OC)[CH2:9][NH:10][CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:12][C:11]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:8]=[CH:9][N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
D7
Quantity
5 g
Type
reactant
Smiles
COC(CNC(C)C1=CC=CC=C1)OC
Step Three
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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